
2-Hydrazino-5-(methanesulfonyl)-pyridine
Übersicht
Beschreibung
2-Hydrazino-5-(methanesulfonyl)-pyridine is a chemical compound with the formula C6H9N3O2S . It contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 sulfone, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-5-(methanesulfonyl)-pyridine consists of 9 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 sulfone, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
1. Oxidation of Dihydropyridines
A study by Niknam et al. (2006) demonstrated the use of a combination including methanesulfonic acid for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is significant in the synthesis of various pyridine-based compounds under mild and heterogeneous conditions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
2. Synthesis of Prazoles
Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of Dexlansoprazole. This compound is relevant in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).
3. Structural Characterization of Derivatives
Mphahlele and Maluleka (2021) conducted a study focusing on the structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide. They utilized a combination of various techniques, including nuclear magnetic resonance and X-ray diffraction, which are essential in understanding the geometry and properties of these compounds (Mphahlele & Maluleka, 2021).
4. Synthesis of Chiral Nonracemic Compounds
Research by Uenishi et al. (2004) described the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is crucial for the synthesis of optically pure and meso triamine ligands, contributing significantly to the field of chiral chemistry (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).
Eigenschaften
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRCJXTMYOKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433383 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5-(methanesulfonyl)-pyridine | |
CAS RN |
343629-61-8 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

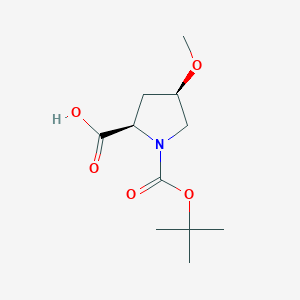





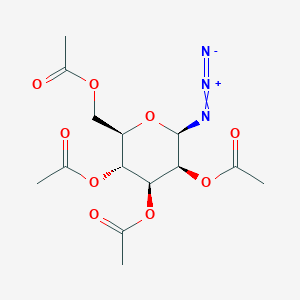
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)

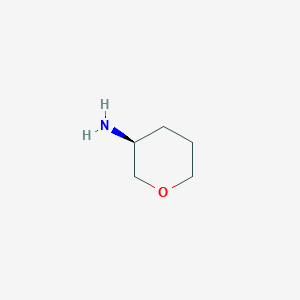
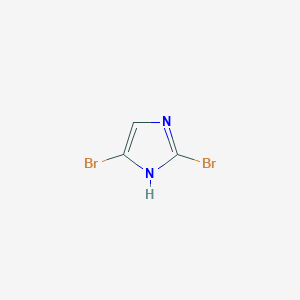
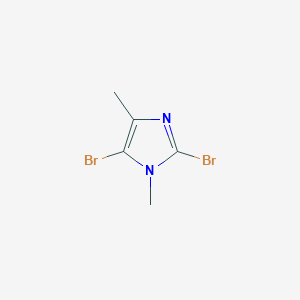
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
